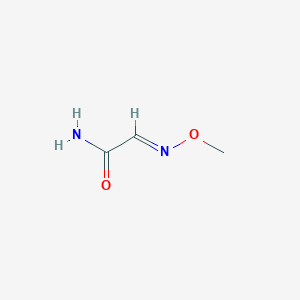
Methoxyiminoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyiminoacetamide is a component of Cymoxanil, a systemic fungicide . It is identified as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyiminoacetamide) and is known for its efficacy against severe plant diseases .
Synthesis Analysis
Methoxyiminoacetamide derivatives possessing 2,2-dichlorovinyl side chains have been synthesized . The synthesis involves a nucleophilic aromatic substitution reaction of the corresponding benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of K2CO3 .
Chemical Reactions Analysis
Methoxyiminoacetamide derivatives have shown potent fungicidal activities against six representative plant fungal pathogens . The exact chemical reactions involved in these activities are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity : Methoxyiminoacetamide derivatives have demonstrated potent fungicidal activities. A study found that certain derivatives were more effective against plant fungal pathogens than commercial fungicides like azoxystrobin and fenarimol (Hwang, Kim, Kim, & Kyung, 2009).
Binding Characteristics in Biochemistry : Research on the binding characteristics of methoxyiminoacetamide derivatives to cytochrome c reductase, an enzyme in the mitochondrial electron transport chain, has been conducted. This study explored how these compounds interact with different sites of the enzyme, providing insights into their biochemical behavior (Mizutani, Miki, Takenaka, & Tamura, 1997).
Antimicrobial Properties : Certain N-monosubstituted methoxyiminoacetamides have shown antimicrobial effects, particularly against Cryptococcus neoformans, a pathogenic yeast. This suggests potential applications in developing new antimicrobial agents (Garuti, Ferranti, Varoli, Giovanninetti, & Brigidi, 1988).
Oral Cephalosporin Ester Development : Methoxyiminoacetamide has been used in the synthesis of orally active cephalosporin esters. These compounds showed good activity against a range of bacteria, including beta-lactamase-producing species, which is significant for antibiotic development (Fujimoto, Ishihara, Yanagisawa, Ide, Nakayama, Nakao, Sugawara, & Iwata, 1987).
Antifungal Bioactivity : Research on methyl 2-methoxyimino derivatives has shown potent antifungal activities against various pathogenic fungi. These findings are important for the development of new antifungal agents (Li & Yang, 2009).
Enzyme and Reaction Engineering : Methoxyisopropylamine, a compound related to methoxyiminoacetamide, has been studied in the context of biocatalysis, particularly in the synthesis of chiral amines. This research is crucial for understanding the production of certain herbicides and could be applied in other biocatalytic processes (Matcham, Nelson, Wang, & Wu, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-2-methoxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGHROBOKBHGJ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyiminoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)
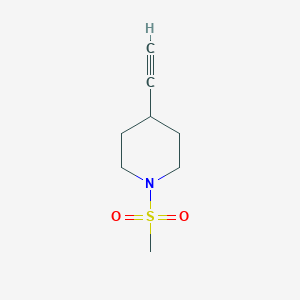
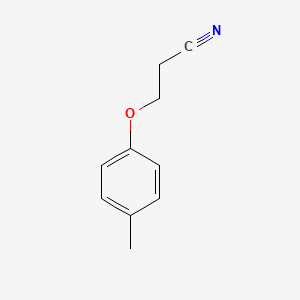

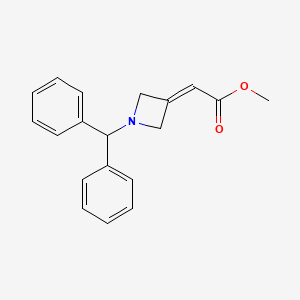
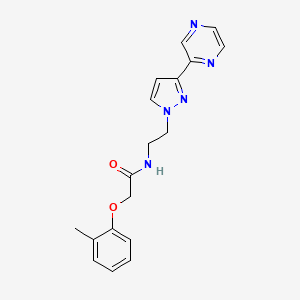
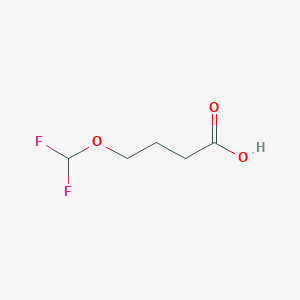
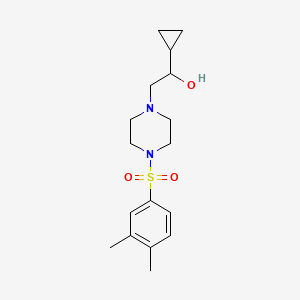
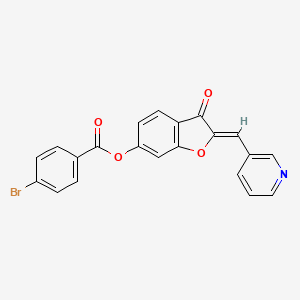
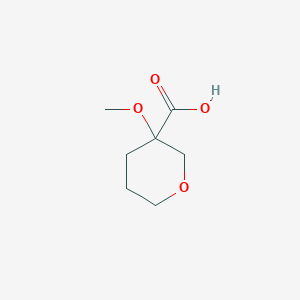
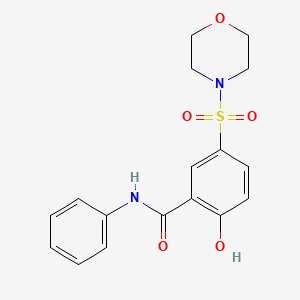
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)